molecular formula C19H17N3O3S2 B4616471 ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

Cat. No. B4616471
M. Wt: 399.5 g/mol
InChI Key: UZFJVGGJWRZTQY-YBEGLDIGSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the interaction of different precursor molecules under specific conditions. For instance, Mohamed (2021) describes the synthesis of related compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature, leading to the formation of several ethyl iminothiazolopyridine-4-carboxylate derivatives (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. The detailed molecular structure is essential for understanding the compound's reactivity and properties. For example, the crystal structure of a related compound, 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined, providing insights into its molecular and crystal structure and how it compares to its aromatic analogs (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, forming new derivatives with different properties. For instance, the reactivity of ethyl 7-azido-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate was explored to synthesize new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines, showcasing the diverse reactivity of these compounds (Ivanov et al., 2018).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, provide critical information for handling and application of these compounds. These properties are often determined experimentally and can vary significantly based on the compound's molecular structure and substituents.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemical species, stability under various conditions, and tautomerism, are fundamental for understanding how these compounds can be utilized in synthesis and what kind of chemical environments they are suited for. For example, the unusual reaction of a related compound with triphenylborane highlighted its unique reactivity and provided insights into its optical properties and molecular structure (Le Thi Hong et al., 2023).

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, such as the synthesis of diverse trifluoromethyl heterocycles from single precursors, highlights the importance of such chemicals in creating a wide range of functional molecules. These compounds can be utilized in developing pharmaceuticals, agrochemicals, and materials science due to their diverse biological and chemical properties (Honey et al., 2012).

Metal-Organic Frameworks (MOFs)

The synthesis and application of metal-organic frameworks (MOFs) for gas and vapor adsorption and separation capabilities also represent a significant area of research. These materials, constructed from metal ion nodes and organic ligands, demonstrate high adsorption uptakes and selectivity for various hydrocarbons and polar molecules, showcasing the potential of complex organic compounds in environmental and energy-related applications (Huang et al., 2014).

Drug Development

In the field of drug development, the design and synthesis of molecules containing specific functional groups can lead to the discovery of new therapeutics. For example, the synthesis of molecules with potential antimicrobial, antilipase, and antiurease activities reflects the ongoing need for new drugs to combat various diseases and conditions (Başoğlu et al., 2013).

Advanced Material Synthesis

The creation of advanced materials, such as polymers with specific properties or novel electronic materials, often relies on the synthesis of complex organic molecules. These materials can have applications in various fields, including electronics, coatings, and nanotechnology, illustrating the broad applicability of sophisticated organic synthesis techniques (Nishikubo et al., 1985).

properties

IUPAC Name

ethyl 4-[(7Z)-6-oxo-7-(thiophen-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-25-18(24)13-5-7-14(8-6-13)21-11-20-19-22(12-21)17(23)16(27-19)10-15-4-3-9-26-15/h3-10H,2,11-12H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFJVGGJWRZTQY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CS4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CS4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 2
ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 3
ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[6-oxo-7-(2-thienylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate

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